molecular formula C21H21N3O2S B2929263 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 450344-38-4

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

Cat. No.: B2929263
CAS No.: 450344-38-4
M. Wt: 379.48
InChI Key: XPKNLJVZAIHAFU-UHFFFAOYSA-N
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Description

The compound N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide features a thieno[3,4-c]pyrazole core substituted at the 2-position with a 2,3-dimethylphenyl group and at the 3-position with a 2-phenoxyacetamide moiety. This structural framework is characteristic of bioactive molecules, particularly in agrochemical research, where analogous acetamide derivatives are frequently explored for herbicidal or pesticidal properties . The thieno-pyrazole scaffold contributes to metabolic stability and binding affinity, while the phenoxyacetamide side chain may influence solubility and target interaction.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-7-6-10-19(15(14)2)24-21(17-12-27-13-18(17)23-24)22-20(25)11-26-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKNLJVZAIHAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole moiety linked to a phenoxyacetamide group. Its molecular formula is C20H21N3O2SC_{20}H_{21}N_3O_2S, and it has a molecular weight of approximately 379.48 g/mol. The structure can be analyzed through various techniques like X-ray crystallography to understand its atomic arrangement and functional properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related pyrazoline derivatives have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus . The presence of specific substituents such as carboxamido groups significantly enhances antimicrobial activity.

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives may possess anti-inflammatory and anticancer activities. The unique structural characteristics allow for interactions with biological targets such as enzymes and receptors involved in inflammatory pathways and tumor growth .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play a role in inflammation and cancer progression.
  • Receptor Binding : It could interact with receptors involved in pain and inflammatory responses, leading to reduced symptoms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thieno[3,4-c]pyrazole Core : This step may include cyclization reactions involving hydrazines.
  • Substitution Reactions : The introduction of the phenoxyacetamide moiety can be achieved through acylation methods.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of similar pyrazole derivatives against clinical isolates. The results demonstrated that certain derivatives inhibited microbial growth effectively at low concentrations. This suggests that structural modifications could enhance efficacy .

Study 2: Anti-inflammatory Activity

In vitro studies indicated that analogs of thieno[3,4-c]pyrazole exhibited significant inhibition of pro-inflammatory cytokines in cell cultures. This positions these compounds as potential candidates for further development in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is part of a broader class of thieno-pyrazole acetamides. Key structural analogs include:

(a) 2-([1,1'-Biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide ()
  • Molecular Formula : C₂₆H₂₃N₃OS
  • Substituents: Thieno-pyrazole core with m-tolyl (3-methylphenyl) at the 2-position. Biphenyl-4-yl acetamide at the 3-position.
  • Key Differences: Replacement of 2,3-dimethylphenyl with m-tolyl reduces steric hindrance but maintains lipophilicity.
(b) (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide ()
  • Molecular Formula : C₂₃H₂₁N₃O₃S
  • Substituents: Thieno-pyrazole core with 3,4-dimethylphenyl at the 2-position. Acrylamide-linked benzo[d][1,3]dioxole at the 3-position.
  • Key Differences: The 3,4-dimethylphenyl substituent introduces electronic effects distinct from the 2,3-dimethylphenyl group. The acrylamide side chain with a benzo-dioxole moiety may improve hydrogen-bonding capacity compared to phenoxyacetamide.
(c) Pesticide-Related Acetamides ()

Examples like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide highlight simpler analogs lacking the thieno-pyrazole core. These compounds exhibit herbicidal activity, suggesting that the thieno-pyrazole derivatives may target similar pathways with enhanced specificity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Core Structure 2-Position Substituent 3-Position Substituent Notable Properties/Applications
N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide (Target) Not Provided Thieno-pyrazole 2,3-Dimethylphenyl 2-Phenoxyacetamide Potential agrochemical applications
2-([1,1'-Biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide () C₂₆H₂₃N₃OS Thieno-pyrazole m-Tolyl Biphenyl-4-yl acetamide Higher aromatic interaction potential
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide C₂₃H₂₁N₃O₃S Thieno-pyrazole 3,4-Dimethylphenyl Acrylamide-benzo-dioxole Enhanced hydrogen-bonding capacity
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () C₁₃H₁₈ClNO Simple acetamide 2,3-Dimethylphenyl Chloro-isopropyl Known herbicidal activity

Research Findings and Implications

  • Bioactivity: The thieno-pyrazole core in the target compound and its analogs likely enhances metabolic stability compared to simpler acetamides, as seen in pesticide derivatives .
  • Substituent Effects: 2,3-Dimethylphenyl (target) vs. Phenoxyacetamide (target) vs. Acrylamide-benzo-dioxole (): The latter’s conjugated system may improve UV stability and intermolecular interactions.
  • Synthetic Challenges: The biphenyl and benzo-dioxole groups in analogs () introduce synthetic complexity compared to the target’s phenoxy group, impacting scalability .

Q & A

Q. How can the synthesis of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide be optimized for reproducibility?

Methodological Answer: Optimization involves:

  • Stepwise substitution and condensation : Use alkaline conditions for nucleophilic substitution (e.g., phenoxy group introduction) and acidic reduction for intermediates, as demonstrated in analogous acetamide syntheses .
  • Intermediate analysis : Employ NMR (¹H/¹³C) and HPLC to monitor purity at each stage. For example, track the reduction of nitro groups using iron powder under acidic conditions .
  • Condensing agents : Test reagents like EDC/HOBt or DCC for amide bond formation, comparing yields and byproduct profiles.

Q. Example Table: Reaction Optimization

StepReagent/ConditionYield (%)Purity (HPLC)
SubstitutionK₂CO₃, DMF, 80°C7895%
ReductionFe, HCl, EtOH8592%
CondensationEDC/HOBt, RT7298%

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve the thienopyrazole core and acetamide conformation. SHELX programs are robust for handling twinning or disorder common in heterocyclic systems .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for regiochemistry confirmation.
    • FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and aromatic C-H stretches.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺).

Q. Example Table: Key Crystallographic Parameters

ParameterValue
Space groupP2₁/c
Bond length (C=O)1.23 Å
Torsion angle (thieno-pyrazole)12.5°

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the compound’s solid-state properties and reactivity?

Methodological Answer:

  • Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data. This reveals supramolecular assemblies affecting solubility and stability .
  • Thermal analysis : Correlate DSC/TGA data with hydrogen bond strength. For example, stronger N-H···O bonds may increase melting points.
  • Reactivity implications : Hydrogen-bonded dimers in the solid state may reduce nucleophilic attack on the acetamide group.

Q. Example Table: Hydrogen Bond Metrics

Donor-AcceptorDistance (Å)Angle (°)Graph Set
N-H···O2.89158R₂²(8)
C-H···π3.12145-

Q. How should researchers resolve contradictions in bioactivity data across experimental models?

Methodological Answer:

  • Dose-response validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects.
  • Statistical rigor : Use ANOVA with post-hoc tests to assess significance. For IC₅₀ discrepancies, check assay conditions (e.g., pH, serum proteins) .
  • Theoretical alignment : Link results to mechanistic hypotheses (e.g., kinase inhibition vs. membrane disruption) using molecular docking .

Q. Example Table: Bioactivity Comparison

ModelIC₅₀ (µM)Assay TypeNotes
HEK29312.3 ± 1.2MTTSerum-free
RAW264.745.6 ± 3.1LDH10% FBS

Q. What computational strategies predict binding modes and selectivity for target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against homology models (e.g., kinase domains). Validate with MD simulations (100 ns) to assess binding stability .
  • Pharmacophore mapping : Identify critical interactions (e.g., acetamide H-bond with Asp86 in EGFR).
  • Selectivity filters : Compare docking scores across protein families (e.g., kinases vs. GPCRs).

Q. Example Table: Docking Scores

TargetΔG (kcal/mol)Key Residues
EGFR-9.2Lys745, Asp855
CDK2-7.8Leu83, Glu81

Q. How can analytical methods be developed for quantifying the compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Optimize a C18 column with 0.1% formic acid in acetonitrile/water. Use deuterated analogs as internal standards.
  • Validation parameters : Assess linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery (>85%) per ICH guidelines .
  • Matrix effects : Compare plasma vs. liver homogenate recovery to adjust calibration curves.

Q. Example Table: LC-MS Parameters

ParameterValue
Retention time6.7 min
MRM transition425 → 198
LoD0.05 ng/mL

Q. What strategies address challenges in crystallizing this compound for XRD studies?

Methodological Answer:

  • Solvent screening : Use vapor diffusion with PEG-based precipitants. Test mixed solvents (e.g., DMSO:EtOH 1:3) .
  • Crystal mounting : Flash-cool crystals in liquid N₂ with 20% glycerol as cryoprotectant.
  • Disorder resolution : Apply SHELXL’s PART and SUMP instructions to model disordered thieno rings .

Q. How can SAR studies guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2,3-dimethylphenyl ring to test electronic effects.
  • Bioisosteres : Replace phenoxy with thioether or sulfonamide groups to modulate lipophilicity (clogP).
  • In vitro validation : Screen derivatives against a panel of cancer cell lines, correlating activity with computed descriptors (e.g., polar surface area).

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